1,4-Bis(4-methylstyryl)benzene

Descripción

Contextual Significance of Stilbene (B7821643) Derivatives in Functional Materials Research

Stilbene derivatives are a class of organic compounds characterized by a central carbon-carbon double bond flanked by two aromatic rings. This structural motif results in an extended π-conjugated system, which is the foundation of their remarkable photophysical and electronic properties. smolecule.comwiley-vch.deresearchgate.net The ability of these molecules to absorb and emit light, coupled with their capacity to transport electrical charge, makes them highly sought-after for functional materials. wiley-vch.dechemimpex.com

The inherent versatility of the stilbene scaffold allows for chemical modifications, such as the addition of various functional groups to the phenyl rings. wiley-vch.de These modifications can fine-tune the compound's electronic and optical characteristics, enabling researchers to design molecules with specific properties for targeted applications. wiley-vch.de Consequently, stilbene derivatives have become integral components in the development of organic light-emitting diodes (OLEDs), fluorescent dyes, and scintillators. smolecule.comchemimpex.com Their chemical and thermal stability are additional advantages that contribute to their growing importance in materials science. wiley-vch.de

Overview of 1,4-Bis(4-methylstyryl)benzene as a Research Compound

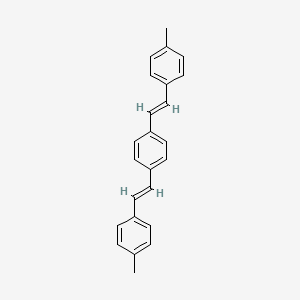

This compound, a specific stilbene derivative, has emerged as a compound of significant research interest. It consists of a central benzene (B151609) ring with two 4-methylstyryl groups attached at the 1 and 4 positions. smolecule.com This symmetrical structure and extended conjugation contribute to its notable luminescent properties, making it a prime candidate for various optoelectronic applications. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₂₂ |

| Molecular Weight | 310.43 g/mol smolecule.com |

| Appearance | Pale yellowish-white crystalline powder smolecule.com |

| Melting Point | 179-184 °C vwr.com |

Research into this compound has yielded promising results in several key areas:

Organic Light-Emitting Diodes (OLEDs): The compound's luminescent properties are being harnessed for OLED technology. smolecule.com Studies have shown that when used as a single-crystal hole-transporting layer in OLEDs, it can lead to high performance, with one study reporting a maximum luminance of 50,170 cd/m² and a peak external quantum efficiency of 8.78%.

Scintillator Materials: Its ability to emit light upon interaction with ionizing radiation makes it a suitable component for liquid scintillators used in radiation detection. smolecule.com The conjugated π-electron system is believed to play a crucial role in this process, where radiation excites the molecule to a higher energy state, which then relaxes by emitting a photon of light. smolecule.com

Fluorescent Probes: The unique optical characteristics of this compound suggest its potential use as a fluorescent probe in various analytical chemistry applications. smolecule.com

Nanocrystals: Researchers have successfully prepared nanocrystals of this compound using a wet process involving a bottom-up reprecipitation technique. researchgate.netnih.gov These nanocrystals, with a sphere-like morphology and an average particle size of about 60 nm, exhibit interesting optical properties. researchgate.netnih.gov Specifically, the absorption and emission spectra of the nanocrystal dispersion show blue and red shifts, respectively, compared to the compound in a tetrahydrofuran (B95107) solution. researchgate.netnih.gov

Table 2: Research Findings on this compound Nanocrystals

| Parameter | Finding |

| Synthesis Method | Wet process (bottom-up reprecipitation) researchgate.netnih.gov |

| Morphology | Sphere-like researchgate.netnih.gov |

| Average Particle Size | ~60 nm researchgate.netnih.gov |

| Zeta-potential (in aqueous dispersion) | -41 mV researchgate.net |

| Spectral Shift (vs. THF solution) | Absorption: Blue-shifted, Emission: Red-shifted researchgate.netnih.gov |

Scope and Academic Relevance of this compound Studies

The academic interest in this compound is indicative of its potential as a versatile building block for advanced materials. As a member of the oligo(p-phenylenevinylene) family, it is part of a class of compounds that are extensively studied for their semiconducting and light-emitting properties. Research has expanded to include its application in single-crystal field-effect transistors, demonstrating its charge-carrying capabilities.

The exploration of its use in creating doped organic crystals for tunable light emission further highlights its academic relevance. jlu.edu.cn By incorporating other organic molecules into a this compound crystal matrix, researchers can manipulate the energy transfer processes and, consequently, the color of the emitted light. jlu.edu.cn Furthermore, studies on amplified spontaneous emission in this and related compounds are paving the way for the development of organic lasers. The ongoing research into its synthesis, properties, and applications underscores the scientific community's recognition of this compound as a significant compound in the field of organic electronics and photonics.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,4-bis[(E)-2-(4-methylphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22/c1-19-3-7-21(8-4-19)11-13-23-15-17-24(18-16-23)14-12-22-9-5-20(2)6-10-22/h3-18H,1-2H3/b13-11+,14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCASZEAAHJEDAL-PHEQNACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Crystal Growth of 1,4 Bis 4 Methylstyryl Benzene

Established Synthetic Pathways for 1,4-Bis(4-methylstyryl)benzene

The creation of this compound is accomplished through several key organic reactions. These methods are designed to construct the specific conjugated system of the molecule, which is responsible for its unique optical and electronic properties.

Horner-Wadsworth-Emmons Reaction for this compound Synthesis

A primary and effective method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction. smolecule.comwikipedia.org This reaction involves the olefination of aldehydes or ketones with stabilized phosphonate (B1237965) carbanions. wikipedia.orgtcichemicals.com In the context of this compound synthesis, this typically involves a double HWE reaction.

The general mechanism begins with the deprotonation of a phosphonate ester to form a nucleophilic phosphonate carbanion. wikipedia.org For this specific synthesis, a key starting material is tetraethyl (1,4-phenylenebis(methylene))bis(phosphonate). This bisphosphonate is reacted with two equivalents of 4-methylbenzaldehyde. The phosphonate carbanions add to the carbonyl group of the aldehyde, proceeding through a cyclic intermediate known as an oxaphosphetane. wikipedia.orgnrochemistry.com This intermediate then eliminates a dialkylphosphate salt, which is easily removed by aqueous extraction, to form the carbon-carbon double bond. wikipedia.org

The HWE reaction is highly regarded for its ability to produce predominantly the (E)-alkene (trans) isomer, which is crucial for achieving the desired linear and planar molecular structure of this compound. wikipedia.orgtcichemicals.com This stereoselectivity allows for precise control over the final product, resulting in high-purity compounds. smolecule.com Variations of the HWE reaction, such as using phase-transfer catalysis (PTC) systems, have also been explored to optimize reaction conditions and yields for related distyrylbenzene (B1252955) structures. dntb.gov.ua

Amidation-Based Synthesis Routes for this compound

While olefination reactions are standard, other synthetic strategies have been reported. One such described route involves a process based on amidation. In research focused on creating analogues of biologically active stilbenes, amide linkages have been used as isosteres to replace the central olefin bond, aiming to improve properties like solubility. researchgate.netnih.gov These studies involve multi-step syntheses where amide bonds are formed to link two separate aromatic halves, creating a "stilbene-like" structure. researchgate.netrsc.org However, these are analogues and not a direct synthesis of this compound itself. The synthesis of these amide-based analogues often involves coupling reactions using reagents like HOBt and EDCI to form the amide bond between a carboxylic acid and an amine. mdpi.com

Alternative Chemical Synthesis Approaches for this compound

Beyond the HWE reaction, other powerful carbon-carbon bond-forming reactions are utilized for the synthesis of stilbenes and their derivatives.

Wittig Reaction: A close relative of the HWE reaction, the Wittig reaction uses a phosphonium (B103445) ylide to convert aldehydes and ketones into alkenes. rsc.orgmasterorganicchemistry.comwikipedia.org The synthesis of distyrylbenzene can be achieved by reacting a bis-phosphonium salt, such as p-xylylenebis(triphenylphosphonium chloride), with an appropriate aldehyde. rsc.org The reaction proceeds through a four-membered oxaphosphetane intermediate, and the formation of the highly stable triphenylphosphine (B44618) oxide byproduct provides the thermodynamic driving force. rsc.orgorganic-chemistry.org

Heck Reaction: The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene. diva-portal.org It is a versatile method for creating substituted alkenes. liverpool.ac.uk The synthesis of aza-analogues of 1,4-distyrylbenzene has been accomplished using two-fold Heck reactions. researchgate.net The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. diva-portal.org This method has been used for the synthesis of various styrenes and stilbenes, sometimes employing arenediazonium salts as starting materials. rsc.org

Advanced Crystal Growth Techniques for this compound

The performance of this compound in optoelectronic applications is highly dependent on its crystalline quality. Researchers have developed several advanced techniques to grow both large single crystals and uniform nanocrystals.

Physical Vapor Transport Technique for High-Quality this compound Crystals

The physical vapor transport (PVT) method is a prominent technique for growing large, high-quality organic single crystals. vu.ltcsic.es This process involves heating the powdered source material in a vacuum or under an inert carrier gas. csic.esjlu.edu.cn The material sublimes, and the resulting vapor is transported along a temperature gradient to a cooler region, where it desublimates and forms crystals. csic.es

An improved PVT technique has been successfully used to prepare large (several millimeters), high-quality single crystals of this compound. jlu.edu.cnnih.gov For instance, research has shown that maintaining a source temperature of 270 °C and a growth region temperature of 240 °C, with a gas flow rate of 50 mL/min, can yield thin, plate-like crystals. jlu.edu.cn This method is not only effective for producing pure crystals but also for creating doped crystals, where the fluorescence can be tuned by incorporating molecules like tetracene or pentacene (B32325) into the host crystal lattice. jlu.edu.cn The high crystalline quality achieved with PVT is essential for applications in devices like organic field-effect transistors and lasers. nih.gov

Wet Process and Reprecipitation Method for this compound Nanocrystal Fabrication

For applications requiring nanoscale materials, a bottom-up wet process known as the reprecipitation method has been effectively demonstrated for fabricating this compound nanocrystals. smolecule.comrsc.orgnih.gov This technique involves dissolving the compound in a good solvent and then rapidly injecting this solution into a poor solvent that is being vigorously stirred. rsc.orgnih.gov The sudden change in solvent environment causes the compound to precipitate out of the solution, forming nanocrystals. rsc.org

Studies have shown that dissolving this compound in tetrahydrofuran (B95107) (THF) and injecting it into water yields sphere-like nanocrystals. nih.govnih.govresearchgate.net This method allows for control over particle size and morphology, producing monodisperse and stable aqueous dispersions. rsc.orgnih.gov The resulting nanocrystals have been characterized extensively, showing consistent properties that are crucial for their use in novel optoelectronic materials. nih.govresearchgate.net A top-down approach using femtosecond laser-induced forward transfer (Fs-LIFT) has also been explored, which can produce single-crystalline nanoparticles with sizes ranging from 40 nm to 300 nm. researchgate.net

Table 1: Properties of this compound Nanocrystals via Reprecipitation Method

| Property | Value | Source(s) |

|---|---|---|

| Fabrication Method | Bottom-up Reprecipitation | nih.gov, researchgate.net |

| Morphology | Sphere-like | nih.gov, researchgate.net, nih.gov |

| Average Particle Size | ~60 nm (60.9 nm to 67 nm) | nih.gov, researchgate.net, nih.gov |

| Stability (ζ-potential) | -41 mV (-41.62 mV) | nih.gov, researchgate.net, nih.gov |

| Absorption Spectrum Shift | Blue-shifted vs. THF solution | nih.gov, researchgate.net |

| Emission Spectrum Shift | Red-shifted vs. THF solution | nih.gov, researchgate.net |

| Crystallinity | Confirmed by Powder X-ray Diffraction | nih.gov, researchgate.net |

Seed Epitaxial Drop-Casting for Two-Dimensional this compound Crystal Growth

A significant advancement in the fabrication of high-quality organic electronics is the development of methods to grow large-area, two-dimensional (2D) molecular crystals. For this compound, often abbreviated as p-MSB, a seed-epitaxial drop-casting method has been effectively employed to produce large, 2D single crystals with controllable thickness. rsc.orgresearchgate.netnih.gov

This technique leverages a thermodynamically controlled process to facilitate the growth of millimeter-sized 2D crystals on substrates like thermally oxidized silicon (SiO₂/Si). rsc.orgresearchgate.netnih.govnih.gov The process begins by creating a supersaturated solution of p-MSB in a high-boiling-point solvent, which is then drop-cast onto the substrate containing seed crystals. researchgate.net This method allows for the growth of mono- or few-layered 2D p-MSB crystals. rsc.org Researchers have successfully grown well-defined, elongated hexagonal-shaped p-MSB crystals with lengths up to 1.1 mm, and in some cases, even 2.5 mm. nih.gov

Characterization using techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) confirms the uniform hexagonal shape of the crystals. nih.gov Selected-area electron diffraction (SAED) patterns reveal a single set of diffraction spots, confirming the single-crystalline nature of the grown structures. nih.gov

An interesting structural feature observed in crystals grown by this method is a unique packing mode at the interface with the substrate. The first molecular layer exhibits a different thickness compared to subsequent layers, which is attributed to an inherent tilt angle of the p-MSB molecules due to their asymmetric structure. rsc.org These high-quality 2D crystals have been successfully integrated into field-effect transistors, demonstrating high charge mobility and on/off ratios, indicating excellent charge injection and transport properties. rsc.org

Control of Growth Zone Temperature and Dopant Concentration in this compound Crystal Growth

The precise control of experimental parameters is crucial for tailoring the properties of this compound crystals. Growth zone temperature and the introduction of dopants are two key factors that significantly influence the crystal's morphology, quality, and photophysical characteristics. rsc.orgresearchgate.net

Temperature Control: The growth temperature plays a critical role in directing the crystallization process towards either a three-dimensional (3D) or two-dimensional (2D) growth mode. nih.govrsc.org Studies have shown that higher growth temperatures (above 80 °C) favor the formation of 2D crystals by inhibiting nucleation and promoting the lateral growth of existing crystals. rsc.org As the temperature is increased, for instance from 298 K to 373 K, the average crystal size increases significantly while the average thickness decreases, marking a clear transition from a 3D to a 2D growth pattern. nih.gov

| Growth Temperature | Average Crystal Size | Average Thickness | Growth Mode |

| ≤ 273 K (Ice Bath) | Small | Thick | 3D |

| 298 K (Room Temp.) | ~110 µm | ~65 nm | Mixed |

| 373 K | ~1 mm | ~17 nm | 2D |

| This table illustrates the general trend of this compound crystal growth with varying temperature, based on findings in the literature. nih.gov |

Dopant Concentration: Doping this compound crystals with other organic molecules is a common strategy to tune their optical properties and improve device performance. The concentration of the dopant is a critical parameter that affects the efficiency of energy transfer from the host (p-MSB) to the guest (dopant) molecules. researchgate.netjlu.edu.cn For instance, when doped with molecules like tetracene or pentacene, the emission color of the crystals can be tuned from blue to green or red. jlu.edu.cn

Efficient energy transfer from the p-MSB host to the dopant guest is observed, with the efficiency depending on the specific dopant and its concentration. jlu.edu.cn In pentacene-doped p-MSB crystals, a high energy transfer efficiency is implied as the emission from the p-MSB host is almost entirely suppressed in favor of pentacene emission. jlu.edu.cn Conversely, in tetracene-doped crystals, the energy transfer is incomplete, as evidenced by the overlap in the emission spectra of the pure and doped crystals. jlu.edu.cn Controlling the dopant concentration is also vital for balancing charge carrier mobility in applications such as organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

Synthesis of this compound in Hybrid Heterostructures

Facile Approach for CsPbBr₃ Quantum Dot/1,4-Bis(4-methylstyryl)benzene Nanoplate Heterostructures

A novel and facile synthetic strategy has been developed to create zero dimensional–two dimensional (0D–2D) hybrid heterostructures by combining Cesium lead bromide (CsPbBr₃) quantum dots (QDs) with this compound (p-MSB) nanoplates. mdpi.comresearchgate.net This method involves the spontaneous nucleation of CsPbBr₃ QDs directly onto the surface of p-MSB nanoplates at room temperature under ambient atmospheric conditions. mdpi.commdpi.com

The synthesis is straightforward: CsPbBr₃ QDs naturally nucleate when introduced to a toluene (B28343) solution containing p-MSB nanoplates. mdpi.com This process forms a type-II heterostructure, which is characterized by the relative alignment of the bandgaps of the two materials. mdpi.com The p-MSB has a larger bandgap (around 2.9 eV) compared to the CsPbBr₃ QDs (around 2.3 eV). mdpi.com

A key outcome of this heterostructure formation is a significant enhancement of the photoluminescence quantum yield (PLQY). mdpi.com The resulting thin films show a radical increase in PLQY, up to 200% with an optimized p-MSB concentration of 1 mg/mL, compared to pristine CsPbBr₃ QDs. mdpi.com This enhancement is attributed to the efficient transfer of photoactive carriers from the p-MSB nanoplates to the CsPbBr₃ QDs, which intensifies the radiative recombination within the quantum dots. mdpi.com

X-ray photoelectron spectroscopy (XPS) analysis indicates that no new chemical bonds are formed between the CsPbBr₃ QDs and the p-MSB nanoplates, suggesting that the interaction is primarily physical. mdpi.com The presence of p-MSB also effectively passivates defects in the CsPbBr₃ QDs, leading to improved stability of the photoluminescence in both ambient atmosphere and thermal environments. mdpi.com

| p-MSB Concentration | Key Observation |

| 0 mg/mL (Pristine) | Baseline photoluminescence. |

| Increasing to 1 mg/mL | Noticeable elevation in the intensity of the emission peak at ~526 nm. mdpi.com |

| 1 mg/mL (Optimized) | PLQY increases by 200% compared to the pristine sample. mdpi.com |

| > 1 mg/mL | Emission peaks from p-MSB (~461 and ~490 nm) become more prominent. mdpi.com |

| This table summarizes the effect of this compound concentration on the photoluminescent properties of the hybrid heterostructure, as reported in the literature. mdpi.com |

This facile synthesis approach provides a synergistic strategy to concurrently address the common issues of unsatisfactory luminous efficiency and poor stability in perovskite quantum dots, opening up possibilities for high-performance green-emitting optoelectronic devices. mdpi.com

Spectroscopic and Photophysical Investigations of 1,4 Bis 4 Methylstyryl Benzene

Absorption and Emission Characteristics of 1,4-Bis(4-methylstyryl)benzene

The interaction of this compound with light is characterized by its absorption and emission spectra, which provide insight into its electronic transitions.

The solvent environment plays a crucial role in the photophysical properties of this compound. In a tetrahydrofuran (B95107) (THF) solution, the compound exhibits a maximum absorption peak at a wavelength (λmax) of 359 nm. rsc.org The corresponding fluorescence emission spectrum in the same solvent shows a maximum peak at 415 nm. rsc.org These spectral characteristics are indicative of the energy levels of the molecule in a dissolved state.

Table 1: Absorption and Emission Maxima of this compound in Solution

| Solvent | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|

| Tetrahydrofuran (THF) | 359 rsc.org | 415 rsc.org |

| Dichloromethane (B109758) | Data not specified | Data available for PLQY analysis rsc.org |

When this compound is prepared as a nanocrystal dispersion in water, its optical properties change significantly compared to its state in an organic solution. rsc.org Research has shown that an aqueous dispersion of the nanocrystals, which have a sphere-like morphology with an average particle size of about 60-67 nm, exhibits notable spectral shifts. rsc.orgnih.gov

The maximum absorption peak of the nanocrystal dispersion undergoes a hypsochromic shift, or blue shift, to 307 nm from 359 nm in a THF solution. rsc.org Conversely, the emission spectrum experiences a bathochromic shift, or red shift. The peak emission wavelength moves from 415 nm in THF solution to 466 nm for the nanocrystal dispersion. rsc.org This red shift in the emission of the nanocrystal state is influenced by the planar structure of the molecules, which induces strong supramolecular interactions and leads to a herringbone-style molecular arrangement. rsc.org

Table 2: Spectral Shifts of this compound: Solution vs. Nanocrystal Dispersion

| State | Solvent/Medium | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|---|

| Solution | Tetrahydrofuran (THF) | 359 rsc.org | 415 rsc.org |

| Nanocrystal Dispersion | Water | 307 rsc.org | 466 rsc.org |

Fluorescence Spectroscopy of this compound

Fluorescence spectroscopy is a key tool for examining the emissive properties of this compound, revealing information about its excited state behavior and efficiency as a light emitter.

Steady-state fluorescence studies focus on the emission of light under continuous illumination. When prepared as a nanocrystal dispersion in water and excited by a UV lamp at 365 nm, this compound exhibits a visible blue-green fluorescence. rsc.org The emission spectrum of the nanocrystal dispersion, when excited at 310 nm, is centered at 466 nm. rsc.org In contrast, the solution in THF, when excited at 350 nm, shows its primary emission peak at 415 nm. rsc.org

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation by a short pulse of light. This technique provides information on the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. These measurements are crucial for understanding the ultrafast dynamics of a fluorophore. For the structural isomer of the title compound, 1,4-bis(2-methylstyryl)benzene (B77584) (bis-MSB), studies have shown a single exponential intensity decay in various solvents. nih.gov However, specific fluorescence lifetime data and detailed ultrafast dynamics studies for this compound were not available in the reviewed literature.

The photoluminescence quantum yield (PLQY or Q) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. The PLQY of this compound has been investigated by comparing its emission to a reference standard. rsc.org

In one study, the relative quantum yield was analyzed by comparing the integrated intensity of the emission spectra of the compound in a dichloromethane solution and as an aqueous nanocrystal dispersion. rsc.org For this analysis, both samples were prepared to have the same optical density of 0.045 at an excitation wavelength of 324 nm. The integrated intensity (area) of the emission spectrum for the dichloromethane solution was calculated as 528,826, while the value for the nanocrystal dispersion was 58,884. rsc.org These values are used in conjunction with the refractive index of the solvents and the quantum yield of a known standard to determine the PLQY of the sample. rsc.org

Energy Transfer Mechanisms in this compound Doped Systems

The photophysical properties of this compound (also referred to as BSB-Me or p-MSB) make it an excellent host material in doped systems for optoelectronic applications. Its wide bandgap and high photoluminescence efficiency allow for effective energy transfer to guest molecules (dopants), enabling the tuning of emission colors from blue to green and red. jlu.edu.cn The primary mechanism governing this process is Förster Resonance Energy Transfer (FRET), a non-radiative dipole-dipole coupling process where an excited donor molecule (the host) transfers its energy to an acceptor molecule (the guest). jlu.edu.cnmdpi.com

In doped single-crystal systems, this compound acts as the energy donor. When doped with molecules like tetracene or pentacene (B32325), highly efficient energy transfer from the BSB-Me host to the guest acceptor is observed. jlu.edu.cn Undoped BSB-Me crystals exhibit a strong blue fluorescence. jlu.edu.cn Upon doping, the emission spectrum shifts to reflect the characteristic emission of the guest molecule due to the energy transfer from the host. jlu.edu.cn

In a study involving tetracene- and pentacene-doped BSB-Me crystals, the efficiency of this host-guest energy transfer was quantified. For tetracene-doped crystals, the energy transfer efficiency was found to be 49.7%, resulting in a blue-green to green emission. jlu.edu.cn For pentacene-doped crystals, the energy transfer was even more efficient at 73.1%, leading to a red emission where the host's blue fluorescence was almost entirely suppressed. jlu.edu.cn This indicates that nearly all excitation energy absorbed by BSB-Me is transferred to the pentacene molecules. jlu.edu.cn This high efficiency is crucial for creating color-tunable organic solid-state lighting and laser devices. jlu.edu.cnsemanticscholar.org

The following table summarizes the photoluminescence (PL) and energy transfer efficiencies in these doped crystal systems.

| System | Host | Guest (Dopant) | Resulting Emission Color | Photoluminescence Efficiency | Energy Transfer Efficiency |

|---|---|---|---|---|---|

| Undoped | This compound | None | Blue | 91% | N/A |

| Doped | This compound | Tetracene | Green | 79% | 49.7% |

| Doped | This compound | Pentacene | Red | 47% | 73.1% |

Data sourced from Chen et al., 2012. jlu.edu.cn

The principle of energy transfer can be extended to more complex composite systems where this compound is part of a mixed host that is co-doped with multiple emitters. This strategy is employed to create white organic light-emitting devices (WOLEDs). aip.org

In one such system, ambipolar white single crystals were created using a p-type BSB-Me and an n-type molecule, 2,2′-Bis[4-(trifluoromethyl)phenyl]-5,5′bithiazole (BTPB), as a mixed host and blue emitter. This mixed host was then co-doped with pentacene (Pe) and tetracene (Te) to act as red and green emitters, respectively. aip.org The resulting crystals produced a broad emission spectrum with peaks at 460, 496, 530, 574, 608, and 662 nm, covering the blue, green, and red regions of the visible spectrum. aip.org The generation of this balanced white light is attributed to efficient intermolecular energy transfer from the mixed BSB-Me:BTPB host to both the pentacene and tetracene co-dopants. aip.org This demonstrates the versatility of BSB-Me in facilitating complex energy transfer cascades in multi-component organic composites. aip.org

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are essential for probing the vibrational, electronic, and surface properties of this compound, providing insights that correlate its structure with its function in optoelectronic devices.

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules. For conjugated molecules like BSB-Me, the Raman spectrum provides a fingerprint of its structural integrity and intermolecular interactions. rsc.orgacs.org The spectrum is typically dominated by vibrations of the stilbene (B7821643) backbone, including C=C stretching of the vinyl groups and breathing modes of the phenyl rings.

In studies of heterostructures composed of CsPbBr₃ quantum dots and this compound (p-MSB) nanoplates, Raman spectroscopy was used to confirm the structure of the organic component. mdpi.com The Raman spectrum of pure p-MSB shows characteristic phonon vibration modes. mdpi.comresearcher.life One study noted a characteristic peak in the low-wavenumber region around 64.7 cm⁻¹, confirming the crystalline nature of the material and indicating that the structural integrity of p-MSB is maintained within the composite. mdpi.com The analysis of low-frequency phonon modes can also reveal information about the mechanical properties of the molecular crystals. rsc.orgrsc.org

The table below lists key vibrational modes typical for stilbenoid compounds like this compound, based on analogous structures.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Phenyl Ring Breathing | ~990 - 1010 | Symmetric stretching and contraction of the benzene (B151609) rings. |

| C-H in-plane bending | ~1150 - 1200 | Bending vibrations of the C-H bonds on the phenyl rings. |

| C=C Olefinic Stretch | ~1590 - 1650 | Stretching of the central carbon-carbon double bond of the styryl group. |

| Phenyl C-C Stretch | ~1570 - 1610 | Stretching vibrations within the aromatic rings. |

| Low-frequency Phonon Modes | < 200 | Intermolecular lattice vibrations, sensitive to crystal packing and strain. rsc.orgmdpi.com |

Typical wavenumber ranges are based on data for stilbene and its derivatives. researchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. fzu.czrockymountainlabs.com For organic semiconductors like this compound, XPS provides crucial information about the purity of the surface and the nature of its interfaces in layered devices.

Analysis of the C 1s high-resolution spectrum is particularly informative. The main peak corresponds to C-C and C-H bonds within the benzene rings and alkyl groups. The absence of significant peaks at higher binding energies corresponding to C-O or C=O bonds would confirm the chemical purity and lack of surface oxidation.

In a study of CsPbBr₃ QD/p-MSB NP heterostructures, XPS was employed to analyze the chemical composition and bonding at the interface. mdpi.com The C 1s spectrum for pure p-MSB was recorded as a reference. The analysis confirmed that no new chemical bonds were formed between the quantum dots and the p-MSB nanoplates, indicating that the interaction is a physical assembly rather than a chemical reaction. mdpi.com This type of analysis is vital for understanding and controlling the electronic properties at the interfaces of organic-inorganic hybrid devices. mdpi.com

| Core Level | Typical Binding Energy Range (eV) | Associated Functional Group |

|---|---|---|

| C 1s | ~284.5 - 285.0 | C-C and C-H bonds in aromatic and aliphatic groups. |

| C 1s (shake-up satellite) | ~291 - 292 | π-π* transitions characteristic of aromatic systems. |

Typical binding energy ranges are for organic compounds containing aromatic and aliphatic carbon.

Advanced Structural Analysis and Morphological Characterization of 1,4 Bis 4 Methylstyryl Benzene

Crystallographic Studies of 1,4-Bis(4-methylstyryl)benzene

Crystallographic studies are fundamental to understanding the arrangement of molecules in the solid state, which in turn dictates the material's physical and electronic properties.

Powder X-ray diffraction (PXRD) is a powerful technique for confirming the crystallinity of materials, especially for nanocrystals where growing single crystals is challenging. Studies on this compound nanocrystals prepared by a wet process have confirmed their crystalline nature. The PXRD patterns of these nanocrystals show distinct peaks, indicating a well-ordered crystalline structure. researchgate.netnih.gov Prominent peaks have been observed at 2θ values of 9.0° and 13.6°. researchgate.net Another study identified a characteristic diffraction peak for the (006) plane at 13.6°. researchgate.net

The unit cell is the basic building block of a crystal. Determining its parameters (the lengths of the cell edges a, b, c and the angles between them α, β, γ) and the crystal system is a key aspect of crystallographic analysis. For a derivative, 1,4-bis(4-pyridylsulfanylmethyl)benzene, the crystal system has been identified as monoclinic. nih.gov The detailed unit cell parameters for this derivative are provided in the table below.

Table 1: Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Formula | C₁₈H₁₆N₂S₂ |

| Crystal System | Monoclinic |

| a (Å) | 7.145 (1) |

| b (Å) | 6.1667 (8) |

| c (Å) | 17.954 (2) |

| β (°) | 90.391 (3) |

| Volume (ų) | 791.03 (18) |

Data sourced from a study on 1,4-bis(4-pyridylsulfanylmethyl)benzene, a derivative of the subject compound. nih.gov

Nanostructure and Microstructure Characterization of this compound

The performance of this compound in various applications is also heavily influenced by its nanoscale and microscale morphology. Electron microscopy techniques are invaluable for visualizing these structures.

Scanning Electron Microscopy (SEM) is widely used to study the surface morphology and size of nanomaterials. For this compound nanocrystals prepared via a reprecipitation method, SEM analysis revealed a sphere-like morphology. researchgate.netnih.gov The average particle size of these nanocrystals was determined to be approximately 60-67 nm. nih.gov This technique is crucial for assessing the homogeneity and size distribution of the nanocrystals, which are important factors for their application in optical devices. nih.gov

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, allowing for a more detailed look at the internal structure of nanomaterials. While specific TEM studies focused solely on this compound are not extensively documented in the provided context, TEM is a standard and powerful method for the high-resolution characterization of various organic and inorganic nanostructures. beilstein-journals.org It is instrumental in visualizing the crystal lattice and identifying any defects within the nanocrystals.

Particle Size Distribution and Zeta Potential of this compound Dispersions

The stability and behavior of this compound in dispersions are critically influenced by particle size distribution and zeta potential. Recent studies employing a wet process, specifically a bottom-up reprecipitation technique, have successfully produced nanocrystals of this compound.

Analysis of these nanocrystals revealed a sphere-like morphology. nih.gov The particle size, as determined by a zeta-potential and particle size analyzer, was found to be an average of 60.9 nm. nih.gov This is in close agreement with observations from scanning electron microscopy (SEM), which indicated an average particle size of approximately 60 nm. nih.gov The aqueous dispersion of these nanocrystals was noted to be monodisperse and stable. nih.gov

A key factor in the stability of this dispersion is the zeta potential, which was measured to be -41 mV. nih.gov This significant negative charge is sufficient to ensure a stable dispersion due to electrostatic repulsion between the particles. nih.gov

| Parameter | Value | Method |

|---|---|---|

| Average Particle Size | 60.9 nm | Zeta-Potential and Particle Size Analyzer |

| Morphology | Sphere-like | Scanning Electron Microscopy (SEM) |

| Zeta Potential | -41 mV | - |

Morphology of Laser-Ablated this compound Crystals

Laser ablation has been explored as a method to modify the morphology of this compound crystals, leading to the formation of distinct nanostructures. The resulting morphology is highly dependent on the laser parameters, including fluence, pulse number, and interference period.

One approach involves the use of a femtosecond laser (800 nm, 1 kHz) to irradiate a suspension of micrometer-sized this compound (p-MSB). This process has been shown to convert the microcrystals into a colloidal solution of rectangular nanocrystals with a size of approximately 100 nm.

Another technique utilizes two-beam interference ablation with short laser pulses (10 ns, 355 nm). This method allows for the fabrication of grating structures on the surface of the organic crystals. The morphology of these structures is closely linked to the molecular interactions within the crystals and can be controlled by adjusting the laser fluence and the number of pulses. By employing high fluence pulses followed by treatment with low fluence laser pulses, it is possible to create grating structures with a smooth surface without requiring additional processing steps.

| Laser Ablation Method | Resulting Morphology | Characteristic Size | Influencing Factors |

|---|---|---|---|

| Femtosecond Laser on Microcrystal Suspension | Rectangular Nanocrystals | ca. 100 nm | - |

| Two-Beam Interference Ablation | Grating Structures | - | Laser Fluence, Pulse Number, Interference Period |

Theoretical and Mechanistic Studies of 1,4 Bis 4 Methylstyryl Benzene

Computational Chemistry Approaches for 1,4-Bis(4-methylstyryl)benzene

Computational methods serve as powerful tools to predict and interpret the properties of this compound at a molecular level. These approaches allow researchers to establish clear relationships between the compound's structure and its observed electronic and optical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds like this compound, DFT calculations are employed to optimize the molecular geometry and to determine key electronic properties. These calculations provide valuable information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO levels, known as the energy gap, is a critical parameter that influences the molecule's optical and electronic characteristics.

DFT studies help elucidate how structural modifications, such as the addition of substituent groups, can alter the electronic properties of the benzene-based structure. For instance, calculations can predict whether a modification will raise or lower the HOMO and LUMO levels, thereby tuning the energy gap. This predictive capability is essential for understanding structure-property relationships and for designing derivatives with specific absorption and emission profiles. The calculated bandgap can be compared with experimental values derived from techniques like cyclic voltammetry to validate the theoretical model.

| Calculated Parameter | Significance | Typical Application |

|---|---|---|

| HOMO Energy | Represents the electron-donating ability (ionization potential) | Predicting reactivity and charge transport properties |

| LUMO Energy | Represents the electron-accepting ability (electron affinity) | Assessing suitability for electron transport layers |

| HOMO-LUMO Gap | Correlates with the energy of the lowest electronic transition | Estimating optical absorption and emission wavelengths |

| Molecular Geometry | Determines the planarity and conjugation of the π-system | Understanding steric effects and molecular packing |

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. The efficiency of this process is quantified by the TPA cross-section, typically measured in Goeppert-Mayer (GM) units. Theoretical examinations are vital for predicting and understanding the TPA properties of molecules like this compound and its derivatives. These studies often involve complex quantum-chemical calculations that go beyond standard DFT to model the response of the molecule to intense laser fields.

Theoretical models help to identify the molecular features that lead to large TPA cross-sections, such as extended π-conjugation and specific symmetry properties. While experimental determination of absolute TPA cross-sections can be challenging, theoretical calculations provide a framework for interpreting experimental data and for the rational design of new molecules with enhanced TPA activity. For example, studies on a cationic derivative of 1,4-bis(styryl)benzene have shown that its TPA cross-section can be significantly enhanced through complexation, a phenomenon that can be explored and optimized with theoretical guidance.

| Compound/Complex | Two-Photon Action Cross-Section (GM) |

|---|---|

| Cationic Derivative (C1) | 200 |

| C1 / β-Cyclodextrin Complex | 400 |

| C1 / γ-Cyclodextrin Complex | 460 |

| C1 / (3γ:β)-Cyclodextrin Complex | 650 |

Mechanistic Understanding of Optoelectronic Phenomena in this compound

The optoelectronic behavior of this compound is governed by the dynamics of its excited states. Understanding the mechanisms of light absorption, emission, and charge transport is key to its application in various devices.

The defining structural feature of this compound is its extended, conjugated π-electron system. This system, composed of alternating single and double bonds across the benzene (B151609) and styryl groups, is the chromophore responsible for the molecule's prominent luminescence and scintillation properties. The delocalized π-electrons can be easily excited to higher energy states upon absorption of ultraviolet (UV) light or ionizing radiation.

The subsequent relaxation of these excited electrons back to the ground state results in the emission of photons, a process known as luminescence. In scintillation, high-energy radiation excites the solvent or host material, and the energy is non-radiatively transferred to the scintillator molecule (in this case, this compound or its isomer bis-MSB), which then luminesces. Because of this property, it is widely used as a wavelength shifter, absorbing UV photons and efficiently re-emitting them as visible light, typically in the blue region of the spectrum. The planarity of the molecule is crucial as it maximizes the overlap of p-orbitals, enhancing the π-electron delocalization and thus the efficiency of light absorption and emission.

Upon photoexcitation, two primary types of excited species can be formed in molecular solids like this compound: excitons and free charge carriers. An exciton (B1674681) is a quasi-particle consisting of an electron and the hole it leaves behind, bound together by electrostatic attraction. Free carriers, in contrast, are electrons and holes that are not bound to each other and can move independently through the material.

Both excitons and free carriers contribute to the optical absorption spectrum. Excitonic absorption typically manifests as sharp peaks at energies just below the fundamental band gap required to generate free carriers. The absorption of a photon with sufficient energy can directly create an exciton. If the excitation energy is high enough, it can overcome the exciton binding energy and generate free carriers. Furthermore, excitons themselves are not static; they can move through the crystal and, under certain conditions like thermal agitation, dissociate into free carriers. Disentangling these two contributions is key to understanding the photoconductivity and photovoltaic potential of the material, often requiring sophisticated spectroscopic techniques to probe the ultrafast dynamics of these species.

In the solid state, particularly in crystalline form, this compound can transport electrical charge. This property is fundamental to its potential use in organic electronic devices. Charge transport in such molecular crystals occurs via a "hopping" mechanism, where charge carriers (electrons or holes) move between adjacent molecules.

The efficiency of this process is quantified by the charge carrier mobility, a measure of how quickly a carrier can move through the material under the influence of an electric field. The mobility is highly dependent on the degree of intermolecular electronic coupling, which is determined by the packing of the molecules in the crystal. Strong π-π stacking, where the conjugated planes of adjacent molecules overlap significantly, provides an effective pathway for charge hopping and leads to higher mobility. The mobility can be different for positive charge carriers (holes) and negative charge carriers (electrons). For many organic materials, hole mobility is often higher than electron mobility. Theoretical models are used to predict mobility based on calculated intermolecular electronic couplings and reorganization energies, providing a link between crystal structure and charge transport efficiency.

Photochemical Reaction Mechanisms of this compound

The photochemical behavior of this compound is governed by the presence of two carbon-carbon double bonds within its conjugated π-electron system. This structural feature makes the molecule susceptible to light-induced transformations, with the most prominent photochemical reaction being Z,E-photoisomerization. This process involves the conversion between the trans (E) and cis (Z) isomers around the styrenic double bonds upon absorption of light. Other potential photochemical pathways for distyrylbenzene (B1252955) derivatives include intersystem crossing to a triplet state and, in some cases, photocyclization reactions. nih.govmdpi.com

The phototransformations of 1,4-disubstituted distyrylbenzene derivatives, such as those with diethylamino or diaza groups, have been shown to primarily involve trans-cis isomerization and intersystem crossing to the triplet state. nih.govmdpi.com For the 1,4-isomer, the formation of dihydrophenanthrene-type structures through electrocyclization is generally considered energetically unfavorable. nih.gov The photochemical reactions can be influenced by the presence of electron donors or acceptors, which can lead to the formation of radical ion species from the triplet state. nih.gov

Z,E-Photoisomerization in Solution and Solid-State of this compound and its Derivatives

The Z,E-photoisomerization of this compound involves the rotation around one of the C=C double bonds following electronic excitation. The molecule can exist as three possible geometric isomers: (E,E), (E,Z), and (Z,Z). The photochemical isomerization allows for the interconversion between these forms.

In Solution:

In solution, upon irradiation with a suitable wavelength of light, the initially all-trans isomer of a distyrylbenzene derivative can be converted into a mixture of (E,E) and (E,Z) isomers. nih.gov This process can be readily monitored using techniques such as ¹H NMR spectroscopy, where the appearance of new signals corresponding to the protons of the Z-isomer confirms the isomerization. For instance, in a study of (E,E)-1,4-Bis(diethylaminodistyryl)benzene in deuterated acetonitrile (B52724) (MeCN-d₃), irradiation led to the formation of the (E,Z)-isomer, with the content of the (E,Z)-isomer in the mixture not exceeding 10%. nih.gov It was noted that the 1,4-distyrylbenzene derivative is less prone to E-Z photoisomerization compared to its 1,3-isomer, which is attributed to the higher degree of conjugation in the para-substituted compound. nih.gov

The mechanism of photoisomerization in solution for stilbene-like molecules can proceed through either the singlet or triplet excited state. The direct irradiation of a distyrylbenzene derivative typically populates the first excited singlet state (S₁). From the S₁ state, the molecule can undergo rotation around the double bond to a perpendicular intermediate, which can then decay to either the cis or trans ground state (S₀). Alternatively, intersystem crossing to the triplet state (T₁) can occur, from which a similar isomerization process can take place. For derivatives of 1,4-diazadistyrylbenzene, both trans-cis-photoisomerization and intersystem crossing to a triplet state have been observed. mdpi.com

¹H NMR Spectral Data for a 1,4-Distyrylbenzene Derivative Before and After Irradiation in MeCN-d₃

This table illustrates the changes in the proton NMR spectrum of a 1,4-distyrylbenzene derivative upon photoisomerization, indicating the formation of the (E,Z)-isomer.

| Proton Assignment | Chemical Shift (ppm) - Before Irradiation ((E,E)-isomer) | Chemical Shift (ppm) - After Irradiation (Signals for (E,Z)-isomer) | Coupling Constant (J) - (E,E)-isomer | Coupling Constant (J) - (E,Z)-isomer |

|---|---|---|---|---|

| α-H (olefinic) | 6.94 (d) | Overlapped | 16.4 Hz | Not reported |

| β-H (olefinic) | 7.11 (d) | Overlapped | 16.4 Hz | Not reported |

| Aromatic Protons | 7.41 (d), 7.48 (br s) | Lower intensity and overlapped | 8.8 Hz | Not reported |

In the Solid-State:

Photoisomerization in the solid state is often more complex and can be highly dependent on the crystal packing and the available free volume. For some diarylbutadienes, which are structurally related to distyrylbenzenes, a "bicycle-pedal" (BP) mechanism has been proposed for the solid-state photoisomerization of cis,cis-isomers to trans,trans-isomers. cnr.it This mechanism involves a concerted rotation of both double bonds and is distinct from the one-bond isomerization typically observed in solution. In the solid state, the formation of the cis,trans-isomer can be completely suppressed, leading to a direct conversion to the trans,trans-isomer with high conversion rates. cnr.it

The progress of solid-state photoisomerization can be monitored by techniques such as fluorescence spectroscopy and powder X-ray diffraction. The changes in the fluorescence spectra during the reaction can indicate the formation of different molecular species in various microcrystalline environments. cnr.it The reaction can be partially diabatic, meaning it starts in the excited state and is completed in the ground state. cnr.it

Comparison of Photoisomerization Products in Different States for Diarylbutadienes

This table highlights the different outcomes of photoisomerization for diarylbutadienes in solution versus the solid state, suggesting a different operative mechanism.

| State | Starting Isomer | Primary Photoproduct(s) | Proposed Mechanism |

|---|---|---|---|

| Solution / Viscous Glassy Media | cis,cis | cis,trans | One-bond twist |

| Solid State (Crystalline) | cis,cis | trans,trans | Bicycle-pedal (BP) |

Applications of 1,4 Bis 4 Methylstyryl Benzene in Optoelectronic and Luminescent Systems

Organic Light Emitting Diodes (OLEDs) Utilizing 1,4-Bis(4-methylstyryl)benzene

Styrylbenzene derivatives, including this compound (also referred to as BSB-Me), are considered promising candidates for use in organic electronic devices. mdpi.com Their inherent luminescent properties are central to their application in OLED technology.

Due to its luminescent characteristics, this compound is a subject of research for its potential as a light-emitting component in OLEDs. Studies have explored the use of this compound in its nanocrystal form for optoelectronic applications. For instance, an organic light-emitting diode has been developed utilizing single nanocrystals of BSB-Me. mdpi.com Furthermore, research has demonstrated that a layer of this compound operating under ambipolar conditions in a field-effect transistor configuration can produce intense blue electroluminescence with a notably sharp emission width. elsevierpure.com This highlights its potential for creating efficient and color-pure blue OLEDs, which are a critical component for full-color displays and solid-state lighting. The high fluorescence quantum yield of this compound is a key factor that makes it an attractive candidate for applications that require efficient light emission.

Molecular doping is a crucial strategy in the fabrication of efficient OLEDs to enhance charge carrier injection and transport, leading to improved device performance. In the context of this compound-based devices, doping has been shown to be a viable approach to balance the mobility of charge carriers. For example, the introduction of an n-type dopant was instrumental in balancing charge carrier mobility, which facilitated the fabrication of OLEDs based on single crystals of this compound. researchgate.net The general principle of molecular doping involves introducing a small amount of an electron-accepting or electron-donating molecule into the organic semiconductor layer. This can increase the charge carrier concentration and modulate the energy levels, thereby improving the injection of charges from the electrodes and their transport through the active layer. While specific studies detailing the effects of various dopants on the electroluminescence and charge carrier mobility of this compound are not extensively detailed in the provided search results, the principle remains a key area of investigation in organic electronics.

Organic Lasers and Amplified Spontaneous Emission (ASE) in this compound Crystals

Organic solid-state lasers are a promising area of optoelectronics, offering advantages such as wavelength tunability and simple fabrication processes. The performance of these lasers is critically dependent on the gain medium, which must exhibit high photoluminescence quantum yield and efficient stimulated emission.

Single crystals of this compound have been identified as a promising material for organic lasers due to their excellent optical properties. mdpi.com Research has demonstrated that these single crystals exhibit amplified spontaneous emission (ASE), a phenomenon that is a precursor to laser action. mdpi.com ASE is the amplification of spontaneously emitted photons as they travel through a gain medium, resulting in a narrowing of the emission spectrum and a significant increase in output intensity above a certain pump energy threshold.

A key finding is that single crystals of this compound show a low ASE threshold. The molecular aggregation and morphology of bis-styrylbenzene derivatives have a significant impact on their ASE properties. elsevierpure.com The crystalline structure of this compound influences its emission characteristics, with the molecular arrangement in the crystal lattice playing a crucial role in minimizing non-radiative decay pathways and promoting efficient stimulated emission. researchgate.net The investigation of its optical gain properties underscores its potential as a robust gain medium for future organic solid-state lasers. mdpi.com

Optically Pumped Laser Oscillation Materials Incorporating this compound

Styrylbenzene derivatives, including this compound, are recognized as promising candidates for organic laser materials. Research into related compounds has demonstrated the feasibility of achieving laser emission in the blue-green region of the spectrum. For instance, a similar compound, 1,4-Bis[β-(2-naphthothisolyl) vinyl] benzene (B151609) (BNTVB), when prepared in various organic solvents, exhibits lasing action when optically pumped by a nitrogen pulse laser at 337.1 nm.

The lasing performance of such dyes is characterized by several key parameters. For BNTVB, the tuning range, gain coefficient (α), and emission cross-section (σe) have been estimated, highlighting its potential as a laser dye. While specific data for the laser threshold and gain characteristics of this compound are not extensively detailed in the available literature, the performance of analogous compounds suggests its strong potential for use in optically pumped solid-state organic lasers. The high fluorescence quantum yield of this compound further supports its suitability for such applications, as efficient light emission is a critical prerequisite for achieving laser oscillation.

Amplified Spontaneous Emission from Single-Crystal this compound

Amplified Spontaneous Emission (ASE) is a phenomenon that precedes laser oscillation and is a key indicator of a material's potential for light amplification. Single crystals of this compound have been shown to exhibit ASE, underscoring their excellent optical gain properties. The high photoluminescence quantum yield of single-crystal this compound, measured to be 89 ± 2%, is a significant factor contributing to its efficient light-emitting capabilities. In contrast, vapor-deposited films of the same compound show a lower quantum yield of 54 ± 2%.

Below is a table summarizing the photoluminescence quantum yields of this compound in different forms.

| Material Form | Photoluminescence Quantum Yield |

| Single-Crystal | 89 ± 2% |

| Vapor-Deposited Film | 54 ± 2% |

| Cyclohexane Solution | 0.94 |

| Linear Alkyl Benzene Solution | 0.96 ± 0.03 |

Organic Field-Effect Transistors (OFETs) and Charge Transport Devices

The performance of organic electronic devices is fundamentally linked to the charge transport properties of the organic semiconductor used. This compound has been investigated for its potential in such applications.

Monolayer Molecular Crystal (MMC) OFETs Based on this compound

While extensive research has been conducted on monolayer molecular crystal (MMC) organic field-effect transistors (OFETs) for various organic semiconductors, specific studies detailing the fabrication and performance of MMC OFETs based on this compound are not prominently featured in the current scientific literature. The development of MMC OFETs has been shown to significantly enhance sensor performance for other materials due to the direct exposure of the charge accumulation layer to the environment, which facilitates analyte detection. However, the application of this specific device architecture to this compound remains an area for future exploration.

Strategies for Optimizing Charge Carrier Transport in this compound Crystals

Optimizing charge carrier transport is crucial for enhancing the performance of organic electronic devices. One effective strategy involves balancing the mobility of electrons and holes within the material. For instance, the introduction of an n-type material, such as 2,2'-bis[4-(trifluoromethyl)phenyl]-5,5'-bithiazole, into the host this compound crystal has been shown to balance charge carrier mobility. This balancing act is critical for the fabrication of efficient single-crystal-based organic light-emitting diodes (OLEDs) where both electrons and holes must be effectively transported and recombine to generate light. Further research into crystal engineering and the influence of molecular packing on charge transport could unveil additional strategies to optimize the performance of this compound-based devices.

Photovoltaic Cells and Solar Energy Conversion Using this compound

The application of this compound in photovoltaic cells and for solar energy conversion is not a well-documented area of research. While organic semiconductors are at the core of organic solar cell technology, the specific use of this compound as a primary donor or acceptor material has not been reported in the available scientific literature. The development of efficient organic solar cells relies on the careful selection of donor and acceptor materials with appropriate energy levels and high charge carrier mobilities. Future research may explore the potential of this compound derivatives in this context, but currently, there is no established body of work on its application in this field.

Applications in Underwater Optical Wireless Communication (UOWC) Systems

Underwater Optical Wireless Communication (UOWC) is a rapidly developing field that requires light sources and detectors that can efficiently transmit and receive signals through water. The optimal window for light transmission in water is in the blue-green region of the electromagnetic spectrum. Given that derivatives of 1,4-Bis(styryl)benzene can be designed to emit light in this blue-green range, they represent potential candidates for UOWC applications.

Luminescent materials, including organic fluorophores, are being explored to enhance the speed and efficiency of optical wireless communication systems. However, there is currently no direct research available that specifically demonstrates the use of this compound in UOWC systems. Its strong luminescence in the appropriate spectral region suggests a theoretical potential for such applications, but experimental validation is required to establish its feasibility and performance in an underwater environment.

High Photoluminescence Quantum Yield and Stability in CsPbBr3 QD/1,4-Bis(4-methylstyryl)benzene Nanoplate Heterostructures

Recent advancements in optoelectronic materials have highlighted the potential of zero dimensional–two dimensional (0D–2D) heterostructures. A notable example is the development of ultra-stable 0D–2D Cesium lead bromide (CsPbBr3) quantum dot (QD)/1,4-bis(4-methylstyryl)benzene (p-MSB) nanoplate (NP) heterostructures. These novel materials exhibit significantly enhanced photoluminescence quantum yield (PLQY) and stability, making them promising for applications in high-performance green-emitting optoelectronic devices. mdpi.comnih.gov

The synthesis of these heterostructures is achieved through a facile approach at room temperature in an air atmosphere. mdpi.comnih.gov In this process, CsPbBr3 QDs spontaneously nucleate on a p-MSB nanoplate toluene (B28343) solution. mdpi.comnih.gov This in-situ nucleation leads to the formation of a typical type-II heterostructure. mdpi.com

A key finding is the drastic intensification of the radiative combination within these heterostructures. mdpi.comnih.gov This is attributed to electron transfer from the p-MSB nanoplates to the CsPbBr3 QDs. mdpi.comnih.gov As a result, the PLQY of the heterostructure thin films shows a sharp increase of up to 200% compared to pristine CsPbBr3 QDs. mdpi.comnih.gov The optimal blending concentration of p-MSB for this enhancement was found to be 1 mg/mL, resulting in a narrow emission band around 526 nm. mdpi.com

Furthermore, the presence of p-MSB nanoplates effectively passivates defects within the CsPbBr3 QDs. mdpi.comnih.gov This passivation contributes to a steady and obvious improvement in the photoluminescence in both ambient atmosphere and thermal environments. mdpi.comnih.gov The hydrophobicity of p-MSB also plays a crucial role in the enhanced humidity stability of the heterostructure thin films. mdpi.com

The practical application of these heterostructures has been demonstrated in the fabrication of green-emitting LEDs. mdpi.com Devices utilizing the 0D–2D CsPbBr3 QD/p-MSB heterostructures achieved a peak external quantum efficiency (EQE) of 9.67%, which is a significant improvement over the 6.45% EQE of LEDs fabricated with pristine CsPbBr3 QDs. mdpi.com Some measurements even recorded a maximum EQE of 10.26%. mdpi.com

Table 1: Performance Metrics of CsPbBr3 QD/p-MSB Heterostructures

| Parameter | Value | Reference |

| PLQY Increase | Up to 200% | mdpi.comnih.gov |

| Optimal p-MSB Concentration | 1 mg/mL | mdpi.com |

| Emission Peak | ~526 nm | mdpi.com |

| Peak EQE in LEDs | 9.67% | mdpi.comnih.gov |

| Maximum Recorded EQE | 10.26% | mdpi.com |

Polymer Science and Composite Materials Incorporating 1,4 Bis 4 Methylstyryl Benzene

1,4-Bis(4-methylstyryl)benzene as a Building Block in Advanced Polymer Synthesis

This compound serves as a valuable monomer for the synthesis of advanced conjugated polymers, particularly derivatives of poly(p-phenylene vinylene) (PPV). Its rigid, conjugated structure is instrumental in forming polymers with significant electronic and photoluminescent properties. smolecule.com The synthesis of these polymers often employs methodologies like the Gilch or Horner-Wadsworth-Emmons reactions, which are effective for creating the vinylenic linkages characteristic of PPVs. nih.govresearchgate.net

The incorporation of the bis(styryl)benzene moiety into a polymer backbone results in materials with a highly extended π-conjugation system. smolecule.com This structural feature is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs). smolecule.com For instance, novel PPV derivatives with hyperbranched structures have been successfully synthesized using related monomers through the Gilch reaction. nih.gov The introduction of such building blocks can influence the polymer's solubility, molecular weight, and photophysical properties, such as absorption range and band gap. nih.gov By modifying the core monomer unit, researchers can fine-tune the resulting polymer's characteristics for specific applications, like serving as an efficient acceptor material in polymer solar cells. nih.gov

Co-Doping of Polymer Matrices with this compound

The exceptional fluorescence quantum yield of bis(styryl)benzene derivatives makes them excellent candidates for use as dopants in polymer matrices. smolecule.com By embedding these molecules into transparent polymers like poly(methyl methacrylate) (PMMA), it is possible to create highly luminescent composite materials.

PMMA Co-doped with this compound for Tunable Emission

Research has extensively focused on doping PMMA with 1,4-Bis(2-methylstyryl)benzene (B77584) (Bis-MSB), an isomer of the titular compound, to produce materials with tunable light-emitting properties. researchgate.netagh.edu.pl When excited by UV light (e.g., 355 nm), Bis-MSB doped PMMA exhibits a characteristic multi-peak fluorescence spectrum in the blue region of the visible spectrum. researchgate.netagh.edu.pl

The emission can be further tuned by co-doping the PMMA matrix with a secondary dye, such as Rhodamine B (RhB). researchgate.net This co-doping strategy allows for the generation of white light by combining the blue emission from Bis-MSB with the yellow-orange emission from RhB. researchgate.net The resulting material can cover a broad emission range from 370 to 700 nm under 355 nm excitation, making it suitable for lighting applications. researchgate.net The wide separation between the emission band of Bis-MSB and the absorption band of RhB is advantageous as it minimizes spectral shape modification along the length of a polymeric fiber, ensuring consistent light output. researchgate.net

Table 1: Emission Characteristics of Doped PMMA

| Dopant(s) | Excitation Wavelength (nm) | Key Emission Peaks (nm) | Observed Emission Color |

|---|---|---|---|

| 1,4-Bis(2-methylstyryl)benzene (Bis-MSB) | 355 | 422, 450, 488 | Blue |

Energy Transfer and Reabsorption Phenomena in this compound Polymer Composites

In polymer composites doped with fluorescent molecules, phenomena such as energy transfer and reabsorption play a critical role in determining the final optical properties. researchgate.net When multiple dyes are present, Förster resonance energy transfer (FRET) can occur, where an excited donor molecule (like Bis-MSB) non-radiatively transfers its energy to an acceptor molecule (like another dye). This process is highly efficient, with reported energy transfer efficiencies of up to 67% in some co-doped systems. researchgate.net

Reabsorption is another significant phenomenon, particularly in optical fibers. agh.edu.pl In a PMMA fiber doped with Bis-MSB, the light emitted by the dye can be reabsorbed by other dye molecules further down the fiber. agh.edu.pl This effect leads to a modification of the emission spectrum as a function of fiber length. For Bis-MSB doped fibers, the shortest wavelength peak (around 428 nm) is strongly attenuated with increasing fiber length because it overlaps with the dye's absorption spectrum. agh.edu.pl Consequently, for fibers longer than 40 cm, the longer wavelength peak (around 488 nm) becomes dominant. agh.edu.pl This spectral shift is a key consideration in the design of fiber-based light sources and sensors.

Development of Fluorescent Fibers and Smart Textiles Using this compound

The integration of fluorescent dyes like 1,4-Bis(2-methylstyryl)benzene into polymer optical fibers is a foundational step toward the creation of smart textiles. researchgate.netmdpi.com These intelligent fabrics can sense and respond to environmental stimuli. mdpi.comencyclopedia.pub Fluorescent fibers can be produced by incorporating the dye directly into the polymer matrix, such as PMMA, during the fabrication process. researchgate.netagh.edu.pl

These doped fibers can then be woven into fabrics to create textiles with novel functionalities. researchgate.netmdpi.com For example, a textile woven with Bis-MSB doped fibers can act as a flexible UV sensor. researchgate.net The fluorescence provides a visible response to ultraviolet irradiation. mdpi.com Such textiles have potential applications in safety wear for outdoor activities, improving visibility, and in anti-counterfeiting measures for authenticating documents or products. mdpi.comresearchgate.net The development of these materials represents a significant advancement in wearable technology, combining the traditional properties of textiles with advanced photonic capabilities. researchgate.netmdpi.com

Emerging Research Directions and Future Prospects for 1,4 Bis 4 Methylstyryl Benzene

Novel Nanostructures and Heterostructures of 1,4-Bis(4-methylstyryl)benzene

The performance of optoelectronic devices is significantly influenced by the morphology and crystalline structure of the active organic materials. Consequently, a key area of emerging research is the fabrication and characterization of novel nanostructures of this compound.

Researchers have successfully prepared nanocrystals of this compound using a wet process involving a bottom-up reprecipitation technique. nih.gov In this method, a solution of the compound in a good solvent is injected into a poor solvent, causing the compound to precipitate as nanocrystals. nih.gov This approach has yielded sphere-like nanocrystals with an average particle size of approximately 60-67 nm. nih.gov These nanocrystal dispersions in water have been shown to be stable and monodisperse. nih.gov

The optical properties of these nanocrystals differ from the compound in solution. The absorption and emission spectra of the nanocrystal dispersion show a blue and red shift, respectively, compared to a tetrahydrofuran (B95107) solution. smolecule.com X-ray diffraction analysis has confirmed the crystalline nature of these nanoparticles. nih.gov The ability to produce stable aqueous dispersions of these nanocrystals opens up possibilities for their application in various optoelectronic devices. nih.gov

While much of the focus has been on nanocrystals, the broader class of oligo(phenylene vinylene)s, to which this compound belongs, is known to self-assemble into various nanostructures such as nanowires and nanotubes. beilstein-journals.org Future research is expected to explore the controlled self-assembly of this compound into more complex, well-defined one-dimensional and two-dimensional structures.

Another promising research direction is the development of heterostructures that incorporate this compound. By combining this material with other organic or inorganic materials, it may be possible to create novel functionalities for applications in devices like organic solar cells and photodetectors. The precise arrangement of molecules in these heterostructures will be crucial for optimizing device performance.

| Nanostructure Type | Fabrication Method | Average Size | Key Properties |

| Nanocrystals | Wet Reprecipitation | 60-67 nm | Stable aqueous dispersion, Shifted absorption/emission spectra |

Advanced Fabrication Techniques for this compound-based Devices

The development of advanced fabrication techniques is crucial for translating the promising properties of this compound into practical devices. Current research is exploring various methods to control the deposition and morphology of this material on different substrates.

One of the established methods for creating high-quality crystalline structures is physical vapor growth. nih.gov This technique has been used to produce large, high-quality organic crystals of this compound, which are essential for studying their intrinsic optical gain properties. nih.gov For thin-film applications, such as in Organic Light Emitting Diodes (OLEDs), vapor deposition techniques are commonly employed.

Solution-based methods are also gaining traction due to their potential for low-cost and large-area device fabrication. The aforementioned reprecipitation method is a bottom-up, wet process that allows for the creation of nanocrystal dispersions. nih.gov These dispersions can then be used to form thin films. The development of soluble derivatives of this compound could further expand the possibilities for solution-based processing, including techniques like spin-coating, inkjet printing, and roll-to-roll processing for flexible electronics.

Future research will likely focus on more sophisticated techniques that offer greater control over the molecular orientation and crystal packing of this compound. Techniques such as organic molecular beam deposition and laser-induced forward transfer could enable the fabrication of highly ordered structures with enhanced electronic and optical properties.

Expansion of Optoelectronic and Photonic Applications of this compound

Building on its well-established use in scintillators and as a dopant in OLEDs, researchers are actively exploring new and expanded applications for this compound in optoelectronics and photonics. smolecule.com

One of the most promising areas is in the development of organic solid-state lasers. The high fluorescence quantum yield of this compound, which approaches 0.94 in cyclohexane, makes it an excellent candidate for a gain medium. smolecule.com Research has demonstrated amplified spontaneous emission from single crystals of this compound, a key step towards achieving laser action. nih.gov

The integration of this compound into polymer optical fibers is another active area of investigation. When doped into a polymer matrix like poly(methyl methacrylate) (PMMA), it can act as a fluorescent dye, enabling the fabrication of active optical fibers for applications in sensing and optical communications. researchgate.net Researchers have demonstrated the fabrication of stable polymer optical fibers doped with a derivative, 1,4-Bis(2-methylstyryl)benzene (B77584), which can be pumped to produce amplified spontaneous emission. researchgate.net

Furthermore, the significant nonlinear optical properties of this compound, particularly its two-photon absorption, open up possibilities for its use in advanced photonic technologies. smolecule.com These could include applications in optical data storage, optical power limiting, and frequency-upconverted lasing. confer.co.nz

| Application Area | Key Property | Research Focus |

| Organic Lasers | High Fluorescence Quantum Yield | Amplified Spontaneous Emission in Single Crystals |

| Polymer Optical Fibers | Fluorescence | Doping of PMMA fibers for active devices |

| Advanced Photonics | Two-Photon Absorption | Optical data storage, power limiting |